2-(Bromomethyl)-6-fluorobenzenesulphonyl chloride

Physicochemical characterization Quality control Solid handling

2-(Bromomethyl)-6-fluorobenzenesulphonyl chloride (CAS 1824049-80-0) is a bi-functional aromatic building block belonging to the benzenesulfonyl chloride class. Its structure combines a sulfonyl chloride moiety for nucleophilic displacement with a bromomethyl group capable of participating in SN2 alkylation or cross-coupling reactions.

Molecular Formula C7H5BrClFO2S
Molecular Weight 287.53 g/mol
Cat. No. B12853764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-6-fluorobenzenesulphonyl chloride
Molecular FormulaC7H5BrClFO2S
Molecular Weight287.53 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)S(=O)(=O)Cl)CBr
InChIInChI=1S/C7H5BrClFO2S/c8-4-5-2-1-3-6(10)7(5)13(9,11)12/h1-3H,4H2
InChIKeyADIOWZNBNPDMCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Bromomethyl)-6-fluorobenzenesulphonyl chloride: A Dual-Electrophile Building Block for Sulfonamide and Alkylation Libraries


2-(Bromomethyl)-6-fluorobenzenesulphonyl chloride (CAS 1824049-80-0) is a bi-functional aromatic building block belonging to the benzenesulfonyl chloride class. Its structure combines a sulfonyl chloride moiety for nucleophilic displacement with a bromomethyl group capable of participating in SN2 alkylation or cross-coupling reactions . The presence of a fluorine atom ortho to the sulfonyl chloride distinguishes it from non-halogenated analogs, influencing both steric and electronic properties relevant to downstream reactivity and physicochemical profiles .

Procurement Risk of Substituting 2-(Bromomethyl)-6-fluorobenzenesulphonyl chloride with Non-Fluorinated or Regioisomeric Analogs


Direct replacement of 2-(bromomethyl)-6-fluorobenzenesulphonyl chloride with a generic benzenesulfonyl chloride, such as 2-bromobenzylsulfonyl chloride, introduces measurable risk in both reactivity and final compound properties. The ortho-fluorine substituent alters the electron density of the aromatic ring, which can modulate the reactivity of both the sulfonyl chloride and the benzylic bromide, potentially leading to different reaction rates and by-product profiles . Furthermore, the absence of fluorine eliminates a critical handle for modulating lipophilicity and metabolic stability in derived bioactive molecules, a parameter routinely optimized in medicinal chemistry campaigns .

Quantitative Differentiation Evidence for 2-(Bromomethyl)-6-fluorobenzenesulphonyl chloride Against Closest Analogs


Physical Property Differentiation: Melting Point and Density vs. Non-Fluorinated Analog

The non-fluorinated analog, 2-bromobenzylsulfonyl chloride (CAS 24974-74-1), has a reported melting point of 78–80 °C and a density of 1.746 g/cm³ . While the exact melting point for 2-(bromomethyl)-6-fluorobenzenesulphonyl chloride is not publicly disclosed in authoritative databases, the introduction of an ortho-fluorine atom typically lowers the melting point relative to non-fluorinated counterparts due to disrupted crystal packing, and the molecular weight increases from 269.55 g/mol to 287.53 g/mol . This physical property shift necessitates distinct storage, handling, and formulation protocols during procurement.

Physicochemical characterization Quality control Solid handling

Predicted Lipophilicity Differential (LogP) vs. Non-Fluorinated and Chlorinated Analogs

Computational prediction using standard algorithms (ALOGPS 2.1) estimates the LogP of 2-(bromomethyl)-6-fluorobenzenesulphonyl chloride at 2.65 . The non-fluorinated analog, 2-bromobenzylsulfonyl chloride, has a predicted LogP of approximately 2.1 . A closely related analog, 2-(bromomethyl)-6-chlorobenzenesulfonyl fluoride (CAS 25300-33-8), has a predicted LogP of 2.95 and a different density of 1.779 g/cm³ . This places the target compound in an intermediate lipophilicity window, offering a balanced profile for membrane permeability without excessive hydrophobicity that can lead to promiscuity or poor solubility.

Drug design ADMET Lipophilicity

Differential Reactivity via Sequential Electrophilic Handles

The compound possesses two electrophilic centers with orthogonal reactivity: the sulfonyl chloride and the benzylic bromide. The ortho-fluorine substituent can influence the reactivity of both centers through inductive effects . In contrast, 2-bromobenzylsulfonyl chloride lacks this fluorine-mediated electronic tuning, and 2-(bromomethyl)-6-chlorobenzenesulfonyl fluoride replaces the sulfonyl chloride with a significantly less reactive sulfonyl fluoride, altering the order and conditions of sequential derivatization . This specific arrangement allows for a controlled, two-step diversification strategy where the sulfonyl chloride reacts preferentially with amines at low temperature, leaving the bromomethyl group intact for subsequent functionalization.

Organic synthesis Chemoselectivity Linker chemistry

Procurement-Critical Application Scenarios for 2-(Bromomethyl)-6-fluorobenzenesulphonyl chloride


Parallel Synthesis of Focused Sulfonamide Libraries Requiring a Fluorine Handle

In medicinal chemistry, the fluorine atom is frequently used to block metabolic hotspots or to probe hydrophobic binding pockets. This building block enables the installation of a fluorine atom at a specific position simultaneously with the sulfonamide linkage. Library designers prioritizing a balanced LogP of ~2.6 for central nervous system (CNS) drug candidates should select this compound over the non-fluorinated version (LogP ~2.1) to avoid suboptimal permeability .

Synthesis of Heterobifunctional Linkers for PROTAC Design

The orthogonality of the sulfonyl chloride and the bromomethyl group makes this compound a valuable core for constructing linkers used in proteolysis-targeting chimeras (PROTACs). The sulfonyl chloride can be used to first attach a ligand for the target protein, and the remaining bromomethyl group can be subsequently elaborated to connect the E3 ligase ligand, a sequence that requires the differential reactivity this compound provides .

Synthesis of Fluorinated Sulfonamide-Based Agrochemical Intermediates

Fluorinated sulfonamides are a key motif in modern agrochemicals. This compound can be used to prepare advanced intermediates that incorporate fluorine for enhanced environmental stability and bioavailability. Using the 2-chloro analog would introduce a different halogen with distinct biological effects, potentially derailing a structure-activity relationship (SAR) program .

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